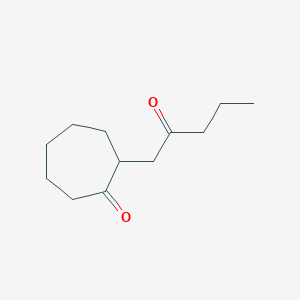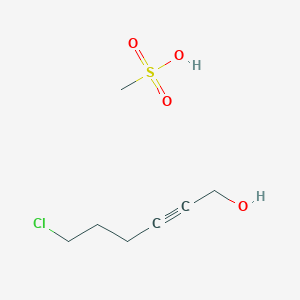![molecular formula C11H8N4S B14393892 Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- CAS No. 89730-67-6](/img/structure/B14393892.png)
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol. The reaction proceeds through the formation of intermediate thiohydrazonates, which then undergo cyclization to yield the desired thiazolo[5,4-e]-1,2,4-triazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent
属性
CAS 编号 |
89730-67-6 |
|---|---|
分子式 |
C11H8N4S |
分子量 |
228.28 g/mol |
IUPAC 名称 |
6-methyl-3-phenyl-[1,3]thiazolo[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H8N4S/c1-7-12-10-11(16-7)13-9(14-15-10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI 键 |
WPJILONOMJOAKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)N=C(N=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14393823.png)

![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)


![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)



